molecular formula C5H10ClF2NS B13500208 3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride

3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride

Cat. No.: B13500208
M. Wt: 189.66 g/mol
InChI Key: RLAYTEKXZXHCPU-UHFFFAOYSA-N
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Description

3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C₅H₁₀ClF₂NS It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a difluoromethylsulfanyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride typically involves the introduction of the difluoromethylsulfanyl group to a pyrrolidine precursor. One common method involves the reaction of pyrrolidine with difluoromethylsulfenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is typically purified using techniques such as crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the difluoromethylsulfanyl group to a difluoromethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Difluoromethyl derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethylsulfanyl group can influence the compound’s binding affinity and selectivity for its targets, affecting the overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethyl)pyrrolidine hydrochloride
  • 3-(Trifluoromethyl)pyrrolidine hydrochloride
  • 3-(Methylthio)pyrrolidine hydrochloride

Uniqueness

3-[(Difluoromethyl)sulfanyl]pyrrolidine hydrochloride is unique due to the presence of the difluoromethylsulfanyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific biological targets compared to other similar compounds.

Properties

Molecular Formula

C5H10ClF2NS

Molecular Weight

189.66 g/mol

IUPAC Name

3-(difluoromethylsulfanyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C5H9F2NS.ClH/c6-5(7)9-4-1-2-8-3-4;/h4-5,8H,1-3H2;1H

InChI Key

RLAYTEKXZXHCPU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1SC(F)F.Cl

Origin of Product

United States

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